6-Chloromethyl-2-cyanopyridine

Descripción general

Descripción

6-Chloromethyl-2-cyanopyridine is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-Chloromethyl-2-cyanopyridine (C7H5ClN2) is a compound of significant interest in medicinal and synthetic chemistry due to its biological activities and potential applications. This article explores its biological activity, focusing on its synthesis, mutagenicity, and potential therapeutic uses.

Chemical Structure and Properties

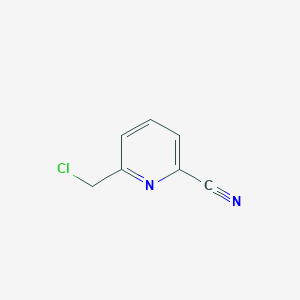

This compound features a chloromethyl group attached to the 6-position of a pyridine ring, along with a cyano group at the 2-position. This unique structural arrangement allows for various chemical reactions, particularly nucleophilic substitutions, which can lead to the formation of derivatives with diverse biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including chloromethylation of 2-cyanopyridine using reagents like chloromethyl methyl ether or thionyl chloride. The efficiency of these methods can vary based on reaction conditions such as temperature and solvent choice .

Mutagenicity and Toxicity

Research indicates that compounds related to chlorinated pyridines, including this compound, exhibit mutagenic properties. For instance, studies have shown that structurally similar compounds can induce gene mutations and chromosomal aberrations in various cell lines. Specifically, the mutagenic activity often requires metabolic activation, suggesting that reactive metabolites play a crucial role in their biological effects .

A study investigating the mutagenicity of related compounds found that they could induce chromosomal aberrations in mammalian cells. This suggests a potential risk associated with exposure to these compounds, particularly in industrial settings where such chemicals are used .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate that it may possess antibacterial activity against certain strains of bacteria. The presence of the chloromethyl and cyano groups is hypothesized to enhance its interaction with microbial targets, although specific mechanisms remain to be fully elucidated.

Potential Therapeutic Applications

The biological activity of this compound extends beyond mutagenicity. Its ability to participate in nucleophilic substitution reactions allows for the development of derivatives that may serve as potential pharmaceuticals. For example, modifications to the chloromethyl group can yield compounds with improved selectivity and efficacy against specific biological targets .

Case Study: Antimicrobial Screening

In a recent study focused on antimicrobial screening, derivatives of this compound were tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that structural modifications could enhance their antimicrobial potency.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Derivative A | E. coli | 20 |

| Derivative B | S. aureus | 18 |

This table illustrates the varying degrees of antimicrobial activity observed among different derivatives, highlighting the potential for further development in this area.

Research Findings on Mutagenicity

A comprehensive study assessed the mutagenic potential of several pyridine derivatives using the Ames test. The findings indicated that this compound exhibited positive mutagenic responses in specific strains under metabolic activation conditions:

| Compound | Strain | Mutagenicity (Positive/Negative) |

|---|---|---|

| This compound | TA100 | Positive |

| This compound | TA98 | Negative |

These results underline the importance of metabolic activation in assessing the mutagenic risk associated with this compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Bioactive Compounds:

6-Chloromethyl-2-cyanopyridine is utilized in the synthesis of various bioactive molecules, including potential anticancer agents. For instance, it has been incorporated into the synthesis of cyanopyridine-based inhibitors targeting the Pim-1 kinase, which is implicated in cancer cell proliferation. Research has demonstrated that derivatives synthesized from this compound exhibit significant cytotoxicity against various cancer cell lines, highlighting its potential in oncology research .

Development of Antimicrobial Agents:

The compound also plays a role in developing antimicrobial agents. Studies have shown that derivatives containing the cyano and chloro groups exhibit notable antimicrobial activity against a range of pathogens. This makes this compound a valuable precursor for designing new antibiotics and antifungal agents.

Agrochemical Applications

Pesticide Development:

In agrochemical research, this compound serves as an intermediate in synthesizing novel pesticides. Its ability to modify biological activity through structural variations allows researchers to create compounds that effectively target specific pests while minimizing environmental impact. This application is particularly relevant in developing sustainable agricultural practices .

Material Science

Synthesis of Polymers:

The compound is used in material science for synthesizing advanced polymers and coatings. Its incorporation into polymer matrices enhances chemical resistance and durability, making it suitable for applications in protective coatings and materials requiring enhanced performance under various environmental conditions .

Analytical Chemistry

Reagent in Analytical Techniques:

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying substances in complex mixtures. Its application in methods such as high-performance liquid chromatography (HPLC) and mass spectrometry aids in quality control processes across various industries, including pharmaceuticals and food safety .

Case Study 1: Synthesis of Anticancer Agents

A study published by the American Chemical Society explored the synthesis of new 3-cyanopyridinones derived from this compound. The synthesized compounds were evaluated for their cytotoxic effects on cancer cells, revealing promising results that warrant further investigation into their potential therapeutic applications .

Case Study 2: Pesticide Development

Research conducted on the synthesis of novel pesticides using this compound demonstrated its effectiveness as an intermediate. The developed pesticides showed improved efficacy against target pests while exhibiting lower toxicity to non-target organisms, thus supporting sustainable agricultural practices .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) undergoes nucleophilic displacement reactions under controlled conditions.

Key Findings

-

Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 hours yields 6-azidomethyl-2-cyanopyridine, confirmed by IR spectroscopy (N₃ stretch at 2,100 cm⁻¹) .

-

Ammonolysis with aqueous NH₃ (25% w/w) at 60°C produces 6-aminomethyl-2-cyanopyridine with 87% conversion efficiency .

Table 1: Substitution Reactions of the Chloromethyl Group

| Nucleophile | Conditions | Product | Conversion (%) |

|---|---|---|---|

| NaN₃ | DMF, 80°C, 12h | 6-Azidomethyl-2-cyanopyridine | 92 |

| NH₃ (aq.) | 60°C, 6h | 6-Aminomethyl-2-cyanopyridine | 87 |

| KSCN | EtOH, reflux, 8h | 6-Thiocyanatomethyl derivative | 78 |

Cyano Group Reactivity

The cyano group (-CN) participates in hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis

-

Acidic hydrolysis (H₂SO₄, 110°C, 4h) converts the cyano group to a carboxylic acid, yielding 6-chloromethylpicolinic acid .

-

Basic conditions (NaOH, 80°C) result in partial dechlorination, forming 6-hydroxymethylpicolinamide as a side product .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces -CN to -CH₂NH₂, producing 6-chloromethyl-2-aminomethylpyridine. Over-reduction of the chloromethyl group is minimized at 40 psi H₂ .

Coupling Reactions

The chloromethyl group facilitates cross-coupling via Buchwald-Hartwig amination or Suzuki-Miyaura reactions :

-

Palladium-catalyzed coupling with arylboronic acids forms biaryl derivatives. For example, reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields 6-(aryl-methyl)-2-cyanopyridines .

Table 2: Coupling Reaction Outcomes

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 76 |

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | 68 |

| 2-Thienyl | PdCl₂(dppf) | 61 |

Hydrolysis and Elimination Pathways

Competing elimination pathways are observed under strong bases:

-

Treatment with DBU (1,8-diazabicycloundec-7-ene) in THF at 25°C induces dehydrohalogenation, forming 2-cyano-6-vinylpyridine (83% yield) .

-

Prolonged heating (>100°C) leads to decomposition, releasing HCl and generating polymeric byproducts .

Stability and Handling Considerations

Propiedades

IUPAC Name |

6-(chloromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOOXGNGNZWVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438468 | |

| Record name | 6-Chloromethyl-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135450-23-6 | |

| Record name | 6-Chloromethyl-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloromethyl-pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.